molecular formula C9H19N B13605354 1-Hexylcyclopropan-1-amine

1-Hexylcyclopropan-1-amine

Cat. No.: B13605354
M. Wt: 141.25 g/mol
InChI Key: IMFIANZBXBDFNT-UHFFFAOYSA-N
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Description

1-Hexylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an amine group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which imparts significant reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of hexyl-substituted alkenes followed by amination. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hexylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amine to an alkane or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of hexylcyclopropane.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

1-Hexylcyclopropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexylcyclopropan-1-amine involves its interaction with molecular targets, primarily through the amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclopropane ring’s strain can also induce unique conformational changes in target molecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-Hexylcyclopropan-1-amine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler cyclopropane derivatives.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-hexylcyclopropan-1-amine

InChI

InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3

InChI Key

IMFIANZBXBDFNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC1)N

Origin of Product

United States

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